molecular formula C11H19O4- B14307200 3-(Methoxycarbonyl)nonanoate CAS No. 113923-27-6

3-(Methoxycarbonyl)nonanoate

Cat. No.: B14307200
CAS No.: 113923-27-6
M. Wt: 215.27 g/mol
InChI Key: BSSNLIBSSQSUAA-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)nonanoate is an organic compound belonging to the class of fatty acid esters It is characterized by the presence of a methoxycarbonyl group attached to a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)nonanoate typically involves esterification reactions. One common method is the reaction of nonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)nonanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to nonanoic acid and methanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used to facilitate the reaction.

Major Products Formed

    Hydrolysis: Nonanoic acid and methanol.

    Reduction: Nonanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

3-(Methoxycarbonyl)nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)nonanoate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis, releasing nonanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl nonanoate: Another fatty acid ester with similar properties but a different ester group.

    Ethyl nonanoate: Similar structure but with an ethyl ester group instead of a methoxycarbonyl group.

    Nonanoic acid: The parent acid of 3-(Methoxycarbonyl)nonanoate.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its methoxycarbonyl group makes it more reactive in certain chemical reactions compared to its analogs.

Properties

CAS No.

113923-27-6

Molecular Formula

C11H19O4-

Molecular Weight

215.27 g/mol

IUPAC Name

3-methoxycarbonylnonanoate

InChI

InChI=1S/C11H20O4/c1-3-4-5-6-7-9(8-10(12)13)11(14)15-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1

InChI Key

BSSNLIBSSQSUAA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(CC(=O)[O-])C(=O)OC

Origin of Product

United States

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